molecular formula C10H12N2O3S2 B14904101 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14904101
M. Wt: 272.3 g/mol
InChI Key: ZRHMDQUKNIIXGF-UHFFFAOYSA-N
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Description

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features both thiazole and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves the condensation of thiazole and thiophene derivatives. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylthiazole-4-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of thiazole and thiophene rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N2O3S2

Molecular Weight

272.3 g/mol

IUPAC Name

3-[(2-methyl-1,3-thiazole-4-carbonyl)amino]thiolane-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3S2/c1-6-11-7(4-17-6)8(13)12-10(9(14)15)2-3-16-5-10/h4H,2-3,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZRHMDQUKNIIXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2(CCSC2)C(=O)O

Origin of Product

United States

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